![molecular formula C25H30N2O2 B12455550 2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide](/img/structure/B12455550.png)
2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a cyano group, a hydroxy group, and multiple aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and acrylamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the cyano group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE may have potential therapeutic applications. It could be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE shares structural similarities with other acrylamide derivatives and substituted benzene compounds.
- Similar compounds include (E)-2-CYANO-3-(4-HYDROXY-3,5-DIMETHYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE and (E)-2-CYANO-3-(4-HYDROXY-3,5-DIETHYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE.
Uniqueness
The uniqueness of (E)-2-CYANO-3-(4-HYDROXY-3,5-DIISOPROPYLPHENYL)-N-(3-PHENYLPROPYL)ACRYLAMIDE lies in its specific substitution pattern and the presence of both cyano and hydroxy groups
Eigenschaften
IUPAC Name |
2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPYFTYAGTSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
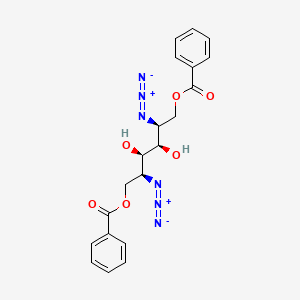
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)
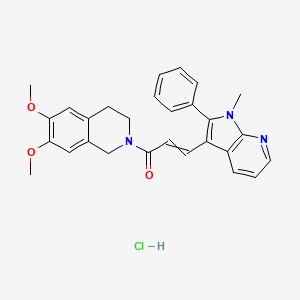
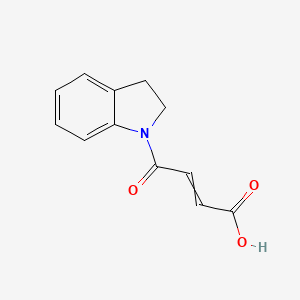
![3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12455485.png)
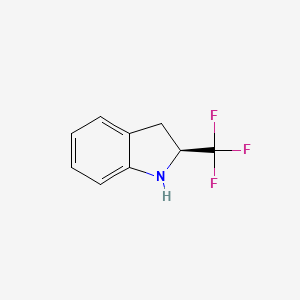
![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)
![6-[3-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12455515.png)
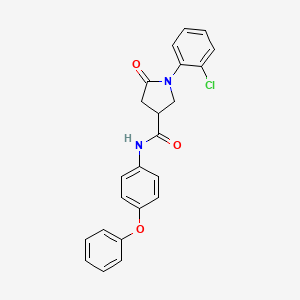
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
